molecular formula C18H15FN2O2 B11087577 1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B11087577
M. Wt: 310.3 g/mol
InChI Key: FVQNBJBWDOVGLX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrole ring substituted with a fluorophenyl group and a phenylethylamino group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or an amine.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of Phenylethylamino Group: The phenylethylamino group can be attached via reductive amination, where a phenylethylamine reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Biological Studies: It is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrole ring and phenylethylamino group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione
  • 1-(4-bromophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione
  • 1-(4-methylphenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

Uniqueness

1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogen or alkyl-substituted analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-phenylethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C18H15FN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,12,20H,10-11H2

InChI Key

FVQNBJBWDOVGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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